4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine
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Overview
Description
4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine is a heterocyclic compound that features both a thiazole and a pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of “4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine” are Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
This interaction may influence the activity of these proteins, potentially leading to alterations in cell cycle progression .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to cell cycle regulation .
Result of Action
Given its targets, it is likely that the compound could influence cell cycle progression, potentially leading to effects on cell proliferation .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine typically involves multi-step reactions. One common method involves the reaction of 2,4-dimethylthiazole with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole or pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Scientific Research Applications
4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylthiazole: Shares the thiazole ring but lacks the pyrimidine moiety.
N-methylpyrimidin-2-amine: Contains the pyrimidine ring but lacks the thiazole moiety.
Thiazole derivatives: Various thiazole derivatives with different substituents on the thiazole ring.
Uniqueness
4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine is unique due to the combination of the thiazole and pyrimidine rings, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-9(15-7(2)13-6)8-4-5-12-10(11-3)14-8/h4-5H,1-3H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXWUUDZINQPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674333-58-5 |
Source
|
Record name | 4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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